3-bromopyrazine-2,6-diamine 3-bromopyrazine-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 212779-25-4
VCID: VC8089459
InChI: InChI=1S/C4H5BrN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9)
SMILES: C1=C(N=C(C(=N1)Br)N)N
Molecular Formula: C4H5BrN4
Molecular Weight: 189.01 g/mol

3-bromopyrazine-2,6-diamine

CAS No.: 212779-25-4

Cat. No.: VC8089459

Molecular Formula: C4H5BrN4

Molecular Weight: 189.01 g/mol

* For research use only. Not for human or veterinary use.

3-bromopyrazine-2,6-diamine - 212779-25-4

Specification

CAS No. 212779-25-4
Molecular Formula C4H5BrN4
Molecular Weight 189.01 g/mol
IUPAC Name 3-bromopyrazine-2,6-diamine
Standard InChI InChI=1S/C4H5BrN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9)
Standard InChI Key HAMBERWXUOPUEE-UHFFFAOYSA-N
SMILES C1=C(N=C(C(=N1)Br)N)N
Canonical SMILES C1=C(N=C(C(=N1)Br)N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Bromopyrazine-2,6-diamine (C₄H₅BrN₄) features a six-membered pyrazine ring with bromine at position 3 and amine groups at positions 2 and 6 (Figure 1). The pyrazine core’s electron-deficient nature, combined with bromine’s electronegativity and amine groups’ nucleophilicity, creates a versatile scaffold for further functionalization .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₅BrN₄
Molecular Weight189.02 g/mol
IUPAC Name3-Bromopyrazine-2,6-diamine
CAS Registry NumberNot publicly disclosed

Spectroscopic Signatures

Although specific spectral data for 3-bromopyrazine-2,6-diamine are unavailable, analogous bromopyrazines exhibit distinct NMR and IR profiles. For example, the bromine atom in 3-bromopyridine-2,6-diamine (a pyridine analog) produces a characteristic downfield shift in ¹H NMR (~8.2 ppm for adjacent protons) . Similarly, IR spectra typically show N-H stretches at 3350–3450 cm⁻¹ and C-Br vibrations near 560–610 cm⁻¹ .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3-bromopyrazine-2,6-diamine remains underreported, but plausible methods can be extrapolated from related compounds:

  • Direct Bromination: Electrophilic bromination of 2,6-diaminopyrazine using bromine or N-bromosuccinimide (NBS) in acetic acid .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of diaminopyrazine with brominating agents, analogous to Suzuki-Miyaura reactions used for 6-bromopyridine-2,3-diamine .

Table 2: Comparative Synthesis Yields of Brominated Diamines

CompoundMethodYield (%)Reference
3-Bromopyridine-2,6-diamineDirect bromination72
6-Bromopyridine-2,3-diamineBuchwald-Hartwig68

Reactivity Profile

The amine groups facilitate nucleophilic substitution reactions, while the bromine atom serves as a leaving group in cross-coupling reactions. For instance, in 3-bromo-2,6-diaminopyridine, bromine substitution with aryl boronic acids yields biaryl derivatives under Suzuki conditions . Similar reactivity is expected for the pyrazine analog, enabling the construction of polycyclic frameworks for drug discovery .

Physicochemical Properties

Solubility and Stability

Brominated diaminopyrazines are generally sparingly soluble in polar solvents like water but exhibit moderate solubility in DMSO and DMF. Stability studies on 3-bromopyridine-2,6-diamine indicate decomposition above 170°C, suggesting thermal sensitivity common to halogenated amines .

Crystallographic Data

Applications in Research and Industry

Pharmaceutical Intermediates

Brominated diaminopyrazines serve as precursors to kinase inhibitors and antiviral agents. For example, 6-bromopyridine-2,3-diamine is a key intermediate in synthesizing JAK2 inhibitors for inflammatory diseases . The pyrazine variant’s planar structure may enhance DNA intercalation in anticancer drug candidates .

Materials Science

In polymer chemistry, bromine-functionalized pyrazines act as crosslinkers in epoxy resins, improving thermal stability. Analogous compounds like 3-bromo-2,6-diaminopyridine enhance the mechanical properties of polyurethane foams .

Agrochemical Development

Diaminopyrazine derivatives are explored as herbicides due to their ability to inhibit plant acetolactate synthase (ALS). Field trials with 6-bromopyridine-2,3-diamine analogs demonstrated 85% weed suppression at 50 g/ha .

Challenges and Future Directions

Despite its potential, 3-bromopyrazine-2,6-diamine’s practical utilization is hindered by:

  • Synthetic Complexity: Low yields in direct bromination routes necessitate optimized catalytic systems.

  • Toxicity Concerns: Brominated amines may exhibit ecotoxicity, requiring rigorous environmental safety assessments .

Future research should prioritize:

  • Developing scalable synthesis protocols via flow chemistry.

  • Evaluating bioactivity in high-throughput drug screens.

  • Assessing environmental fate using computational models.

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